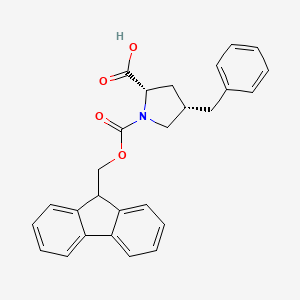![molecular formula C17H14F4O5 B12830851 3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12830851.png)
3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirocyclic structure, which includes a tetrafluorophenyl group and a dioxaspiro undecane moiety. The presence of multiple fluorine atoms and the spirocyclic framework contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one involves several steps. One common method includes the reaction of 2’,3’,4’,5’,6’-pentafluoroacetophenone with cyclohexyl-Meldrum’s acid in the presence of N,N-diisopropylethylamine and acetonitrile . This reaction leads to the formation of a fluoroarylated-Meldrum’s acid adduct, which undergoes further cycloreversion to yield the desired spirocyclic compound .
Chemical Reactions Analysis
3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one involves its ability to undergo cycloreversion to form fluoro(hetero)aryl ketenes. These ketenes can efficiently couple with nucleophiles, allowing for the rapid incorporation of highly fluorinated α-fluoro(hetero)aryl acetic acid derivatives . This reactivity is crucial for its applications in synthetic chemistry and drug development.
Comparison with Similar Compounds
Similar compounds include:
- 3-Hydroxyspiro[5.5]undec-8-en-2-yl acetate
- 4-(Tert-butylamino)-1-oxaspiro(4.6)undec-3-en-2-one
- (3S)-3-[(Triisopropylsilyl)oxy]-1-oxaspiro[5.5]undec-4-en-7-one These compounds share the spirocyclic structure but differ in their substituents and functional groups, which result in different chemical properties and applications .
Properties
Molecular Formula |
C17H14F4O5 |
|---|---|
Molecular Weight |
374.28 g/mol |
IUPAC Name |
3-[2,3,5,6-tetrafluoro-4-(1-hydroxyethylidene)cyclohexa-2,5-dien-1-ylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C17H14F4O5/c1-7(22)8-11(18)13(20)9(14(21)12(8)19)10-15(23)25-17(26-16(10)24)5-3-2-4-6-17/h22H,2-6H2,1H3 |
InChI Key |
UABMUCAVGZMNLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(=C(C(=C2C(=O)OC3(CCCCC3)OC2=O)C(=C1F)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12830768.png)


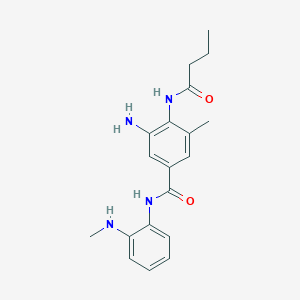
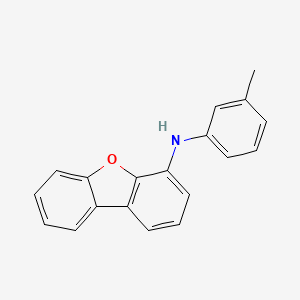
![1-(2-Ethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12830803.png)
![13-hydroxy-10,16-di(quinolin-2-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12830811.png)
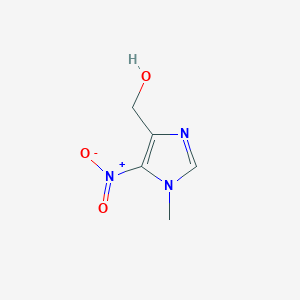
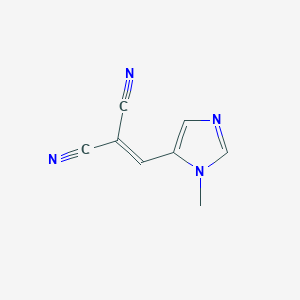
![4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane](/img/structure/B12830828.png)


![4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine](/img/structure/B12830846.png)
